molecular formula C21H28N4O2S B6570764 N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921876-31-5

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6570764
CAS No.: 921876-31-5
M. Wt: 400.5 g/mol
InChI Key: LKVGHNODEVOQGV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a cyclopentylcarbamoyl-urea moiety and linked to a 4-butylphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-2-3-6-15-9-11-17(12-10-15)22-19(26)13-18-14-28-21(24-18)25-20(27)23-16-7-4-5-8-16/h9-12,14,16H,2-8,13H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVGHNODEVOQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like THF, toluene, or chloroform, and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analog: OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Structural Similarities :

  • Shared N-(4-butylphenyl)acetamide backbone.
  • Heterocyclic core (thiazole vs. triazole).

Functional Differences :

  • OLC15 acts as an Orco receptor antagonist in insects, disrupting pheromone sensing .
  • The target compound’s cyclopentylcarbamoyl-thiazole moiety may confer distinct receptor selectivity compared to OLC15’s pyridinyl-triazole group.
Feature Target Compound OLC15
Core Heterocycle 1,3-Thiazole 1,2,4-Triazole
Key Substituent Cyclopentylcarbamoyl Pyridinyl
Biological Activity Not reported Orco antagonism (insect pheromone sensing)

Structural Analog: 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Structural Similarities :

  • Identical thiazole-carbamoyl-urea scaffold.
  • Cycloalkylcarbamoyl group (cyclopentyl vs. cyclohexyl).

Functional Differences :

Feature Target Compound Cyclohexylcarbamoyl Analog
Aryl Substituent 4-Butylphenyl 4-Trifluoromethylphenyl
Cycloalkyl Group Cyclopentyl Cyclohexyl
Potential Application Unclear (structural similarity to β3 agonists) Likely CNS-targeted due to CF3 group

Structural Analog: Mirabegron (β3-Adrenoceptor Agonist)

Structural Similarities :

  • Shared thiazole-acetamide backbone .
  • Presence of amino-thiazole and aryl-ethylamine substituents in mirabegron .

Functional Differences :

  • Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome, with demonstrated blood-brain barrier penetration .
  • The target compound lacks mirabegron’s (2R)-2-hydroxy-2-phenylethyl group, which is critical for β3 selectivity .
Feature Target Compound Mirabegron
Key Pharmacophore Cyclopentylcarbamoyl-thiazole (2R)-2-hydroxy-2-phenylethylamine
Receptor Target Unreported β3-Adrenoceptor
Clinical Use None reported Overactive bladder syndrome

Structural Analog: N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Structural Similarities :

  • Acetamide linker to aryl group.
  • Ureido substitution on heterocycle (thiadiazole vs. thiazole).

Functional Differences :

  • This analog induces apoptosis in glioma cells via Akt inhibition, attributed to its nitro and thiadiazole groups .
  • The target compound’s thiazole-carbamoyl group may lack the electron-withdrawing nitro substituent critical for Akt binding .
Feature Target Compound Thiadiazole-Nitrophenyl Analog
Heterocycle 1,3-Thiazole 1,3,4-Thiadiazole
Key Substituent Cyclopentylcarbamoyl 4-Nitrophenyl
Biological Activity Unreported Anticancer (Akt inhibition)

Biological Activity

N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, with the CAS number 921876-31-5, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H28N4O2S
  • Molecular Weight : 400.5 g/mol
  • Structural Features : The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds with thiazole moieties exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research on similar compounds suggests that this compound may also possess these properties.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : Studies indicate that thiazole derivatives can interfere with mitotic processes in cancer cells.
  • Induction of Apoptosis : Compounds similar to this structure have been reported to activate apoptotic pathways via caspase activation.
  • Targeting Specific Kinases : Some thiazole-based compounds inhibit kinases involved in cancer progression.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated that thiazole derivatives inhibited tumor growth in xenograft models.
Study 2 Reported apoptosis induction in breast cancer cell lines treated with thiazole compounds.
Study 3 Investigated the effect of thiazole derivatives on signaling pathways related to cancer proliferation and survival.

Case Study: In Vivo Efficacy

In a notable study, a derivative similar to this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, indicating strong anticancer potential.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary data suggest it may exhibit antibacterial properties against certain strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.

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